DL-norvaline

Catalog No.
S703186
CAS No.
6600-40-4
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-norvaline

CAS Number

6600-40-4

Product Name

DL-norvaline

IUPAC Name

2-aminopentanoic acid

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)

InChI Key

SNDPXSYFESPGGJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

L-norvaline;norvaline;(S)-2-Aminopentanoicacid;6600-40-4;(2S)-2-aminopentanoicacid;(S)-2-Aminovalericacid;l-(+)-norvaline;L(+)-Norvaline;2-AMINO-PENTANOICACID;L-2-Aminovalericacid;L-2-aminopentanoicacid;h-nva-oh;Norvaline,L-;h-l-nva-oh;2S-amino-pentanoicacid;UNII-A70UKS48FE;CHEBI:18314;(S)-(+)-2-Aminopentanoicacid;MFCD00064421;Valericacid,2-amino-;Pentanoicacid,2-amino-;l(+)-2-aminovalericacid;norvalin;norvaline,l;Norvaline(VAN)

Canonical SMILES

CCCC(C(=O)O)N

Isomeric SMILES

CCC[C@@H](C(=O)O)N

The exact mass of the compound L-Norvaline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. It belongs to the ontological category of L-alpha-amino acid zwitterion in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Amino fatty acids [FA0110]. However, this does not mean our product can be used or applied in the same or a similar way.

DL-norvaline (CAS 6600-40-4) is a non-proteinogenic, straight-chain aliphatic α-amino acid supplied as a racemic mixture. In industrial and analytical procurement, it is highly valued for its dual utility: it serves as a zero-background internal standard for mass spectrometry and acts as a cost-effective precursor for the biocatalytic synthesis of enantiopure L-norvaline [1]. By avoiding the high costs associated with enantiopure starting materials, DL-norvaline provides a scalable foundation for dynamic kinetic resolution workflows and chiral chromatography validation.

Substituting DL-norvaline with proteinogenic analogs like DL-valine or DL-leucine is unviable in metabolomics, as their high endogenous biological concentrations obliterate the baseline required for accurate internal standardization [1]. Furthermore, purchasing enantiopure L-norvaline directly for large-scale pharmaceutical intermediate synthesis bypasses the economic advantages of multi-enzymatic resolution cascades, drastically increasing raw material costs [2]. Finally, using branched isomers alters chromatographic retention times and steric interactions, rendering them ineffective as direct drop-in replacements for straight-chain chiral column validation [3].

Zero-Background Internal Standard for LC-MS/GC-MS Metabolomics

In quantitative metabolomics, DL-norvaline is utilized as an internal standard because its non-proteinogenic nature ensures zero endogenous background in mammalian cell extracts [1]. When compared to structural isomers like DL-valine or DL-leucine, which are natively present in high biological concentrations, DL-norvaline elutes at a distinct retention time and avoids signal overlap. This allows for precise calibration and absolute quantification of amino acids without the baseline subtraction errors inherent to proteinogenic standards.

Evidence DimensionEndogenous background signal in mammalian cell extracts
Target Compound Data~0% (Non-proteinogenic)
Comparator Or BaselineDL-valine / DL-leucine (High endogenous presence)
Quantified DifferenceElimination of baseline interference
ConditionsGC-MS / LC-MS analysis of 80% MeOH cell extracts

Ensures accurate quantification of metabolites by preventing signal overlap with naturally occurring biological amino acids.

High-Yield Substrate for Biocatalytic L-Norvaline Production

For the industrial production of enantiopure L-norvaline, racemic DL-norvaline serves as a highly efficient and cost-effective starting material [1]. Using a multi-enzymatic cascade involving D-amino acid oxidase (DAAO) and leucine dehydrogenase (LeuDH), the D-enantiomer within DL-norvaline is oxidized to a keto acid and asymmetrically reduced to L-norvaline. This process achieves a 96.1% conversion rate and an enantiomeric excess (ee) of >99%, yielding up to 61.09 g/L of L-norvaline. Compared to direct chemical synthesis, this biocatalytic route from the racemate drastically reduces environmental impact while maintaining exceptional chiral purity.

Evidence DimensionConversion to enantiopure L-norvaline
Target Compound Data96.1% conversion, >99% ee (via DAAO/LeuDH cascade)
Comparator Or BaselineTraditional chemical asymmetric synthesis (Lower yield/purity, higher toxicity)
Quantified Difference>99% ee achieved with highly scalable biocatalytic upgrading
ConditionsMulti-enzymatic resolution using DAAO, LeuDH, and FDH with catalase

Enables manufacturers to procure a low-cost racemate and convert it into a high-value, enantiopure pharmaceutical intermediate.

Validation Standard for Chiral Stationary Phases

DL-norvaline is widely employed as a benchmark racemate to evaluate the resolving power of chiral stationary phases (CSPs), such as ligand-exchange (Davankov) or protein-based (AGP) columns [1]. Unlike enantiopure L-norvaline, which produces a single chromatographic peak, DL-norvaline provides a predictable 1:1 mixture of D- and L-enantiomers, allowing analysts to calculate the resolution factor (Rs). Its straight-chain aliphatic structure offers different steric interactions compared to branched amino acids like DL-valine, making it an essential probe for mapping the chiral recognition mechanisms of new column chemistries.

Evidence DimensionChiral resolution validation capability
Target Compound DataProvides D- and L- peaks for Rs calculation
Comparator Or BaselineL-norvaline (Single peak, cannot measure resolution)
Quantified DifferenceEnables quantitative measurement of chiral column efficiency
ConditionsChiral HPLC (e.g., Davankov ligand-exchange or AGP columns)

Essential for QA/QC laboratories needing a reliable, non-proteinogenic racemate to validate chiral chromatography methods.

Internal Standardization in High-Throughput Metabolomics

Using DL-norvaline as a spike-in standard for GC-MS and LC-MS workflows to quantify free amino acids in cell cultures and biological fluids without endogenous interference [1].

Biocatalytic Synthesis of Pharmaceutical Intermediates

Utilizing DL-norvaline as a cost-effective bulk feedstock for multi-enzymatic dynamic kinetic resolution to produce >99% ee L-norvaline for antihypertensive drugs [2].

Chiral Chromatography Column Validation

Deploying DL-norvaline as a test probe to verify the enantioselectivity and resolution efficiency of newly manufactured or aging chiral stationary phases [3].

Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

-2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

117.078978594 Da

Monoisotopic Mass

117.078978594 Da

Heavy Atom Count

8

UNII

V639KTF2SZ

Other CAS

6600-40-4
760-78-1

Wikipedia

Norvaline

Use Classification

Cosmetics -> Antistatic

General Manufacturing Information

Norvaline: ACTIVE

Dates

Last modified: 08-15-2023

Dawson, R.M.C., et al., Data for Biochemical Research, Oxford, Clarendon Press, 1959.[page needed]

Merriam-Webster Retrieved 4 September 2010

Soini J, Falschlehner C, Liedert C, Bernhardt J, Vuoristo J, Neubauer P (2008). "Norvaline is accumulated after a down-shift of oxygen in Escherichia coli W3110". Microbial Cell Factories. 7: 30. doi:10.1186/1475-2859-7-30. PMC 2579280. PMID 18940002.

Alvarez-Carreño C, Becerra A, Lazcano A (October 2013). "Norvaline and norleucine may have been more abundant protein components during early stages of cell evolution". Origins of Life and Evolution of the Biosphere. 43 (4–5): 363–75. Bibcode:2013OLEB...43..363A. doi:10.1007/s11084-013-9344-3. PMID 24013929. S2CID 17224537.

"Nomenclature and Symbolism For Amino Acids and Peptides". Pure and Applied Chemistry. 56 (5): 595–624. 1984. doi:10.1351/pac198456050595.

Polis, B., Srikanth, K. D., Gurevich, V., Gil-Henn, H., & Samson, A. O. (2019). L-Norvaline, a new therapeutic agent against Alzheimer’s disease. Neural regeneration research, 14(9), 1562.

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